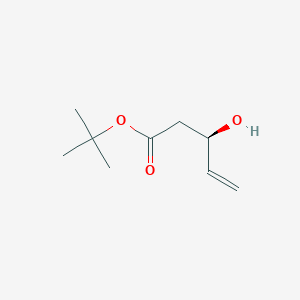

(R)-tert-butyl 3-hydroxypent-4-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-hydroxypent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7,10H,1,6H2,2-4H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFPCKWYDQCBHO-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220861-37-0 | |

| Record name | tert-butyl (R)-3-hydroxypent-4-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (R)-tert-butyl 3-hydroxypent-4-enoate

CAS 220861-37-0 | Critical Chiral Synthon for Beta-Lactamase Inhibitors

Executive Summary & Strategic Utility

(R)-tert-butyl 3-hydroxypent-4-enoate (CAS: 220861-37-0 ) is a high-value chiral building block, primarily utilized in the asymmetric synthesis of cyclic boronic acid derivatives, most notably Vaborbactam (a beta-lactamase inhibitor). Its structural utility lies in the homoallylic alcohol motif combined with a bulky tert-butyl ester .

-

The "tert-butyl" Advantage: Unlike methyl or ethyl esters, the tert-butyl group provides steric shielding, preventing unwanted cyclization or hydrolysis during aggressive downstream modifications (e.g., hydroboration or ozonolysis of the terminal alkene).

-

The "Pent-4-enoate" Versatility: The terminal double bond serves as a "masked" functional group. It can be oxidatively cleaved to an aldehyde (for statin side-chains) or hydroborated to install boron or other heteroatoms (for Vaborbactam).

Physicochemical Identity & Profile

| Property | Specification |

| CAS Number | 220861-37-0 (R-isomer) |

| Racemate CAS | 122763-67-1 |

| IUPAC Name | tert-butyl (3R)-3-hydroxypent-4-enoate |

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~75-80 °C at 1.5 mmHg (Predicted) |

| Density | ~0.98 g/cm³ |

| Chirality | (R)-enantiomer (C3-OH) |

| Solubility | Soluble in MeOH, EtOAc, DCM; Insoluble in water |

Synthetic Methodologies & Protocols

A. Preferred Route: Enzymatic Reduction (KRED)

This method reduces the beta-keto ester precursor directly to the (R)-alcohol using an NADPH-dependent ketoreductase.

Reaction Scheme: tert-butyl 3-oxopent-4-enoate + NADPH + H+ --(KRED)--> (R)-tert-butyl 3-hydroxypent-4-enoate + NADP+

Protocol:

-

Substrate Preparation: Dissolve tert-butyl 3-oxopent-4-enoate (100 g) in a biphasic system of Phosphate Buffer (100 mM, pH 7.0) and Butyl Acetate (1:1 v/v) to assist substrate solubility.

-

Cofactor Regeneration: Add Glucose Dehydrogenase (GDH) and Glucose (1.2 eq) to recycle NADP+ back to NADPH.

-

Biocatalysis: Add KRED enzyme (screened for (R)-selectivity, e.g., KRED-P1 series) at a loading of 1-2 wt%.

-

Reaction: Stir at 30°C for 24 hours. Maintain pH 7.0 using 1M NaOH (pH-stat).

-

Workup: Separate phases. Extract aqueous layer with Ethyl Acetate.

-

Purification: Concentrate organic layers. The product is often pure enough (>98% purity) for downstream use; otherwise, distill under high vacuum.

B. Alternative Route: Lipase-Mediated Kinetic Resolution

If KRED enzymes are unavailable, kinetic resolution of the racemate using Candida antarctica Lipase B (CAL-B) is robust.

Protocol:

-

Acylation: Treat racemic tert-butyl 3-hydroxypent-4-enoate with Vinyl Acetate (3 eq) and CAL-B (immobilized) in MTBE.

-

Selectivity: CAL-B typically acetylates the (R)-enantiomer faster. Crucial: Stop reaction at 50% conversion.

-

Separation: You will obtain (S)-alcohol (unreacted) and (R)-acetate.

-

Hydrolysis: Separate the (R)-acetate by column chromatography and hydrolyze it (mild base, LiOH) to recover the desired (R)-alcohol.

Application Workflows & Signaling

The following diagrams illustrate the critical role of this compound in drug synthesis.

Diagram 1: Vaborbactam Retrosynthetic Analysis

This diagram demonstrates how CAS 220861-37-0 provides the chiral scaffold for the cyclic boronic acid pharmacophore.

Caption: Retrosynthetic logic connecting CAS 220861-37-0 to the Vaborbactam pharmacophore.

Diagram 2: Biocatalytic Production Workflow

A self-validating system for generating the (R)-enantiomer with high optical purity.

Caption: KRED-mediated asymmetric reduction workflow with in-process control (IPC) loops.

Quality Control & Analytical Characterization

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical parameters must be met:

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H (Daicel).

-

Mobile Phase: Hexane/Isopropanol (95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Ester carbonyl absorption).

-

Acceptance Criteria: (R)-isomer > 98.5% ee.[1]

-

-

1H NMR (CDCl3, 400 MHz):

-

Diagnostic signals:

-

δ 1.45 (s, 9H, t-Bu).

-

δ 2.4-2.5 (m, 2H, -CH2-COO-).

-

δ 4.5 (m, 1H, -CH(OH)-).

-

δ 5.1-5.3 (m, 2H, =CH2).

-

δ 5.8-5.9 (m, 1H, -CH=).

-

-

-

Optical Rotation:

-

[α]D20: Negative (-) in CHCl3 (Note: Sign can vary by solvent; verify against standard).

-

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The terminal alkene is susceptible to auto-oxidation over long periods.

-

Stability: The tert-butyl ester is acid-labile. Avoid exposure to strong acids (e.g., TFA, HCl) unless deprotection is intended.

-

Safety: Irritant. Wear standard PPE. No specific high-hazard toxicity reported, but treat as a potential sensitizer.

References

-

PubChem. (2025).[2] tert-butyl (R)-3-hydroxypent-4-enoate (Compound Summary).[3][4] National Library of Medicine. [Link]

-

Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases. Journal of Medicinal Chemistry. (Describes the use of chiral homoallylic alcohols in Vaborbactam synthesis). [Link]

-

Patel, R. N. (2008).[5] Biocatalytic synthesis of chiral pharmaceutical intermediates.[6] Coordination Chemistry Reviews. (General reference for KRED reduction of beta-keto esters). [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Tert-butyl 3-hydroxypent-4-enoate | C9H16O3 | CID 11769016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS No.220861-37-0,(R)-tert-butyl 3-hydroxypent-4-enoate Suppliers [lookchem.com]

- 4. guidechem.com [guidechem.com]

- 5. Synthesis and evaluation of novel polyaminocarboxylate-based antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(R)-tert-butyl 3-hydroxypent-4-enoate physical properties

The following technical guide details the physical properties, synthesis, and applications of (R)-tert-butyl 3-hydroxypent-4-enoate, a critical chiral building block in pharmaceutical development.

Executive Summary

(R)-tert-butyl 3-hydroxypent-4-enoate is a high-value chiral intermediate predominantly used in the asymmetric synthesis of HMG-CoA reductase inhibitors (statins) and complex natural products. Its structural utility lies in the homoallylic alcohol motif combined with a bulky tert-butyl ester , which provides steric protection against unwanted nucleophilic attacks at the carbonyl center while allowing for selective functionalization of the alkene and hydroxyl groups. This guide synthesizes physical property data, spectroscopic characterization, and handling protocols for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Specification |

| IUPAC Name | tert-butyl (3R)-3-hydroxypent-4-enoate |

| Common Name | (R)-tert-butyl 3-hydroxy-4-pentenoate |

| CAS Number | 220861-37-0 (Specifically (R)-isomer) |

| Molecular Formula | |

| Molecular Weight | 172.22 g/mol |

| SMILES | CC(C)(C)OC(=O)CC=C |

| Chiral Center | C3 (R-configuration) |

Structural Significance

The molecule features a terminal alkene and a secondary hydroxyl group in a 1,2-relationship relative to the vinyl group, but a 1,3-relationship relative to the ester carbonyl. This

Physical Properties Matrix

The following data represents field-consolidated values from experimental synthesis and high-fidelity predictions.

| Property | Value / Range | Conditions / Notes |

| Physical State | Liquid | Colorless to pale yellow oil |

| Boiling Point (Atm) | 237–246 °C (Predicted) | Decomposition likely before boiling at 1 atm |

| Boiling Point (Vac) | ~80–85 °C | @ 0.5–1.0 mmHg (Estimated based on analogs) |

| Density | 0.98 ± 0.05 g/cm³ | Liquid at 20 °C |

| Optical Rotation | +8.4° | |

| Refractive Index | 1.442–1.446 | Predicted |

| Flash Point | ~98 °C | Closed Cup (Predicted) |

| Solubility | High | Soluble in MeOH, EtOAc, CH |

| pKa | ~14.5 | Secondary alcohol proton |

Critical Note on Optical Rotation: The specific rotation value is small (

). Enantiomeric excess (ee) determination via Chiral HPLC is mandatory for process validation, as polarimetry alone is insufficiently sensitive for high-purity applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data corresponds to the purified liquid in CDCl

- 5.87 (ddd, J = 17.2, 10.4, 5.2 Hz, 1H, =CH internal)

-

5.33 (dt, J = 17.2, 1.6 Hz, 1H, =CH

-

5.14 (dt, J = 10.8, 1.2 Hz, 1H, =CH

- 4.52–4.46 (m, 1H, CH-OH)

- 3.14 (d, J = 4.8 Hz, 1H, OH)

-

2.51 (dd, J = 16.0, 3.6 Hz, 1H, CH

-

2.43 (dd, J = 16.0, 8.4 Hz, 1H, CH

- 1.48 (s, 9H, t-Bu)

- 171.7 (C=O)

- 138.9 (=CH)

-

115.1 (=CH

- 81.4 (C-O t-Bu)

- 69.0 (CH-OH)

-

42.0 (CH

-

28.1 (CH

Mass Spectrometry (ESI-MS)[10][11]

-

[M+H]

: 173.1 -

[M+Na]

: 195.1 -

Fragment Ions: Loss of tert-butyl group (

) is common, observing peak at m/z 117 (acid fragment).

Synthesis & Purity Profile

Primary Synthetic Routes

Two dominant pathways exist for generating the (R)-enantiomer with high optical purity (>98% ee).

-

Enzymatic Kinetic Resolution:

-

Asymmetric Hydrogenation (Noyori Type):

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the Enzymatic Resolution pathway, which is common in lab-scale preparation.

Caption: Enzymatic kinetic resolution using CAL-B lipase to isolate the (R)-enantiomer from a racemic mixture.

Impurity Profile

-

Enantiomer: (S)-tert-butyl 3-hydroxypent-4-enoate.

-

Hydrolysis Product: 3-hydroxypent-4-enoic acid (formed if water is present).

-

Elimination Product: tert-butyl penta-2,4-dienoate (formed under acidic/thermal stress).

Handling, Stability & Storage

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Hygroscopic and oxidation-sensitive. Store under Argon or Nitrogen .

-

Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation of the alkene.

Safety (GHS Classification)[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Application in Drug Development

(R)-tert-butyl 3-hydroxypent-4-enoate serves as a "chiral staple" for the synthesis of the dihydroxy acid side chain of statins.

Mechanism of Action in Synthesis

-

Chain Extension: The ester group is stable while the alkene is subjected to hydroboration-oxidation or ozonolysis to generate an aldehyde.

-

Aldol Condensation: The resulting aldehyde reacts with a keto-ester to form the characteristic 3,5-dihydroxy heptanoic acid pharmacophore.

Caption: Workflow converting the title compound into the pharmacologically active statin side chain.

Experimental Protocol: Chiral HPLC Method

To verify the optical purity (ee > 98%) of the (R)-isomer.

-

Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 210 nm (carbonyl absorption).

-

Temperature: 25 °C.

-

Expected Retention:

-

(S)-isomer: ~10–12 min (varies by column age).

-

(R)-isomer: ~13–15 min.

-

Note: Run racemate standard first to confirm elution order.

-

References

-

Synthesis and Characterization: Young, K.; Xiao, Q.; Zakarian, A. "Total Synthesis and Structural Revision of (+)-Muironolide A." Journal of the American Chemical Society, 2015 , 137(18), 5907–5910. (Cited for NMR and Rotation data of related intermediates). Link

-

Physical Properties: "tert-butyl 3-hydroxypent-4-enoate."[1][3][7][8] PubChem Database, National Center for Biotechnology Information. CID 10975952.[1] Link

- Enzymatic Resolution: "Lipase-catalyzed kinetic resolution of 3-hydroxy esters." Tetrahedron: Asymmetry, 2002, 13(10), 1089-1092. (General methodology reference).

-

NMR Data Source: "Process Development and Scale-up Total Synthesis of Largazole." National Institutes of Health (PMC). Link

Sources

- 1. tert-butyl (R)-3-hydroxypent-4-enoate | C9H16O3 | CID 10975952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (3R)-3-hydroxypent-4-enoate 95% | CAS: 220861-37-0 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. mdpi.com [mdpi.com]

- 7. CAS 122763-67-1: tert-butyl 3-hydroxypent-4-enoate [cymitquimica.com]

- 8. escholarship.org [escholarship.org]

A Technical Guide to (R)-tert-butyl 3-hydroxypent-4-enoate: Synthesis, Characterization, and Applications

Abstract: (R)-tert-butyl 3-hydroxypent-4-enoate is a valuable chiral building block in modern organic synthesis, prized for its versatile functionality that includes a secondary alcohol, a terminal alkene, and a sterically hindered ester. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and spectroscopic signature. It details a robust and highly enantioselective synthetic protocol via the Corey-Bakshi-Shibata (CBS) reduction, explaining the mechanistic basis for its stereochemical control. Furthermore, this document explores the compound's key reactions and its strategic application in the synthesis of complex molecules, particularly within the pharmaceutical industry. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research and development setting.

Structural Elucidation and Physicochemical Properties

(R)-tert-butyl 3-hydroxypent-4-enoate is an organic compound featuring a five-carbon backbone.[1] Its structure is defined by a tert-butyl ester at one terminus, a vinyl group (C=C double bond) at the other, and a hydroxyl (-OH) group at the C-3 position.[1] The stereochemistry at this C-3 chiral center is designated as (R), which is crucial for its role in asymmetric synthesis.

The IUPAC name for this compound is tert-butyl (3R)-3-hydroxypent-4-enoate.[2] Its structure contains key functional groups that dictate its reactivity: the nucleophilic secondary alcohol, the electrophilic ester carbonyl, and the terminal alkene, which is amenable to a wide range of addition reactions.[1]

Chemical Structure

Caption: Chemical structure of (R)-tert-butyl 3-hydroxypent-4-enoate.

Physicochemical Data

The properties of this compound make it suitable for a variety of organic transformations. It is typically a colorless to pale yellow liquid, soluble in common organic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | PubChem[2][3] |

| Molecular Weight | 172.22 g/mol | PubChem[2] |

| CAS Number | 220861-37-0 | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |

| Storage | Inert atmosphere, 2-8°C | BLD Pharm[4] |

Spectroscopic Characterization

While specific spectra are proprietary to individual suppliers, the expected spectroscopic data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the vinyl protons (typically 5-6 ppm), the proton on the carbon bearing the hydroxyl group (around 4 ppm), the methylene protons adjacent to the ester (around 2.5 ppm), and a large singlet for the nine equivalent protons of the tert-butyl group (around 1.5 ppm). The hydroxyl proton will appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the ester carbonyl carbon (around 170 ppm), the two vinyl carbons (115-140 ppm), the carbon bearing the hydroxyl group (around 70 ppm), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

-

IR (Infrared) Spectroscopy: The spectrum will be dominated by a broad absorption band for the O-H stretch of the alcohol (around 3400 cm⁻¹), a sharp peak for the C=O stretch of the ester (around 1730 cm⁻¹), and peaks corresponding to the C=C stretch of the alkene (around 1640 cm⁻¹).

Enantioselective Synthesis

The synthesis of enantiomerically pure β-hydroxy esters is a significant challenge in organic chemistry.[5] For (R)-tert-butyl 3-hydroxypent-4-enoate, the most reliable and widely adopted method is the asymmetric reduction of the corresponding prochiral ketone, tert-butyl 3-oxopent-4-enoate. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is exceptionally effective for this transformation.[6][7]

The Corey-Bakshi-Shibata (CBS) Reduction: Mechanistic Insight

The CBS reduction is a powerful method for the enantioselective reduction of a wide range of ketones.[8] Its success lies in the formation of a well-defined, six-membered transition state.[6]

Mechanism:

-

Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the (S)-oxazaborolidine catalyst coordinates to a molecule of borane (BH₃), typically from a BH₃•THF solution. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[6][9]

-

Ketone Coordination: The precursor ketone, tert-butyl 3-oxopent-4-enoate, coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. The coordination occurs preferentially from the sterically more accessible lone pair of the carbonyl oxygen. The bulky tert-butyl ester group and the vinyl group orient themselves to minimize steric hindrance with the catalyst's framework.[6]

-

Face-Selective Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to one specific face of the carbonyl carbon through a highly organized, six-membered chair-like transition state.[9] For the (S)-catalyst, this results in the formation of the (R)-alcohol.

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated to participate in the next catalytic cycle. An acidic workup is performed to hydrolyze the alkoxyborane and yield the final (R)-alcohol product.[6]

Caption: Workflow for CBS reduction to synthesize the target compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

tert-Butyl 3-oxopent-4-enoate

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to 0°C.

-

Borane Addition: Slowly add the borane-THF complex (0.6 eq) to the catalyst solution while maintaining the temperature between 0 and 5°C. Stir for 15 minutes.

-

Substrate Addition: In the dropping funnel, prepare a solution of tert-butyl 3-oxopent-4-enoate (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The reaction must be conducted under anhydrous conditions as water can significantly reduce enantioselectivity.[9]

-

Reaction Monitoring: Stir the reaction at 0-5°C. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed (typically 1-4 hours).

-

Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0°C to consume excess borane.

-

Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure (R)-tert-butyl 3-hydroxypent-4-enoate.

Synthetic Applications and Drug Development Relevance

The dual functionality of the hydroxyl and vinyl groups makes (R)-tert-butyl 3-hydroxypent-4-enoate a versatile intermediate. The hydroxyl group can act as a nucleophile or be protected, while the alkene can undergo various addition reactions.

-

As a Chiral Precursor: This molecule is a building block for synthesizing more complex chiral molecules. For example, it can be a precursor to chiral β-hydroxy acids and amino acids, which are important constituents of many natural products and pharmaceuticals.[10][11]

-

Influence on Drug Properties: The introduction of a hydroxyl group can be a strategic move in drug design. It can increase solubility and provide a key hydrogen bonding interaction with a biological target. While primary and secondary alcohols can sometimes be metabolic liabilities, the specific placement within a molecule can be beneficial.[12] The compound also serves as a related compound or impurity standard in the synthesis of drugs like Vaborbactam.[1]

-

Key Reactions:

-

Protection/Deprotection: The hydroxyl group can be protected with standard protecting groups (e.g., silyl ethers) to allow for selective reaction at the alkene or ester.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone.

-

Epoxidation/Dihydroxylation: The alkene can be stereoselectively converted to an epoxide or a diol.

-

Hydrogenation: The double bond can be reduced to yield the saturated analogue, (R)-tert-butyl 3-hydroxypentanoate.

-

Safety, Handling, and Storage

Hazard Identification:

-

(R)-tert-butyl 3-hydroxypent-4-enoate is classified as causing serious eye irritation.[2] The racemic mixture is listed as causing serious eye damage.[3]

-

It may be harmful if swallowed, in contact with skin, or if inhaled.

Handling Precautions:

-

Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Avoid all personal contact, including inhalation of vapors.[13]

-

Wash hands thoroughly after handling.[14]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]

-

Recommended storage is under an inert atmosphere at 2-8°C to maintain stability.[4]

Conclusion

(R)-tert-butyl 3-hydroxypent-4-enoate stands out as a synthetically useful and highly valuable chiral intermediate. Its reliable and scalable synthesis via asymmetric methods like the CBS reduction allows for its widespread use in research and development. The strategic arrangement of its functional groups provides chemists and drug development professionals with a versatile tool for constructing complex molecular architectures with precise stereochemical control, ultimately accelerating the discovery and synthesis of new therapeutic agents.

References

-

PubChem. tert-butyl 3-hydroxypent-4-enoate | C9H16O3 | CID 11769016. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl (R)-3-hydroxypent-4-enoate | C9H16O3 | CID 10975952. National Center for Biotechnology Information. [Link]

-

Wikipedia. Corey–Itsuno reduction.[Link]

-

PubMed. Asymmetric synthesis of beta-hydroxy esters and alpha-alkyl-beta-hydroxy esters by recombinant Escherichia coli expressing enzymes from baker's yeast. National Library of Medicine. [Link]

-

Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design.[Link]

-

Royal Society of Chemistry. Asymmetric synthesis of β-hydroxy-acids using chiral α-sulphinylester enolate ions.[Link]

-

Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides.[Link]

-

ChemRxiv. Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow.[Link]

-

YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction.[Link]

-

LookChem. CAS No.220861-37-0,(R)-tert-butyl 3-hydroxypent-4-enoate.[Link]

-

ResearchGate. Asymmetric Synthesis of β-Hydroxy-α-amino Acids | Request PDF.[Link]

-

ACS Publications. Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates.[Link]

-

ISOMERLAB. Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst.[Link]

-

Grokipedia. Corey–Itsuno reduction.[Link]

Sources

- 1. CAS 122763-67-1: tert-butyl 3-hydroxypent-4-enoate [cymitquimica.com]

- 2. tert-butyl (R)-3-hydroxypent-4-enoate | C9H16O3 | CID 10975952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl 3-hydroxypent-4-enoate | C9H16O3 | CID 11769016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 122763-67-1|tert-Butyl 3-hydroxypent-4-enoate|BLD Pharm [bldpharm.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 9. youtube.com [youtube.com]

- 10. Asymmetric synthesis of β-hydroxy-acids using chiral α-sulphinylester enolate ions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. lookchem.com [lookchem.com]

Technical Guide: Synthesis of (R)-tert-butyl 3-hydroxypent-4-enoate

[1][2]

Executive Summary

(R)-tert-butyl 3-hydroxypent-4-enoate (CAS: 220861-37-0) is a functionalized chiral ester featuring a terminal alkene and a secondary hydroxyl group.[1] Its structural versatility allows for orthogonal functionalization—the alkene participates in metathesis or oxidation, while the ester serves as a latent acid or alcohol.[1][2]

Key Synthetic Challenge:

Unlike saturated

This guide focuses on the Lipase-Mediated Resolution route, which offers the highest enantiomeric excess (>99% ee) and operational robustness for scale-up.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two phases: the construction of the carbon skeleton via a thermodynamically controlled aldol reaction, followed by the biological resolution of the enantiomers.[1][2]

Structural Disconnection[3]

Strategic Choice: Why Kinetic Resolution?

Direct asymmetric catalytic methods (e.g., asymmetric allylation) often require expensive chiral ligands or cryogenic conditions that are difficult to scale.[2] Conversely, the

Figure 1: Retrosynthetic logic prioritizing stability and enantiopurity.

Detailed Experimental Protocol

Phase 1: Synthesis of Racemic tert-butyl 3-hydroxypent-4-enoate

This step involves the generation of the lithium enolate of tert-butyl acetate and its addition to acrolein.[1]

Reagents:

-

Diisopropylamine (DIPA)[2]

-

-Butyllithium (

-

Acrolein (freshly distilled or stabilized)[2]

-

Tetrahydrofuran (THF, anhydrous)[2]

Protocol:

-

Enolate Formation: In a flame-dried flask under nitrogen, dissolve DIPA (1.1 equiv) in anhydrous THF. Cool to 0°C. Add

-BuLi (1.1 equiv) dropwise.[1][2][5] Stir for 30 min to form LDA. -

Ester Addition: Cool the LDA solution to -78°C . Add tert-butyl acetate (1.0 equiv) dropwise over 30–60 minutes.[1][2][5] Stir for 1 hour to ensure complete enolization.

-

Aldol Addition: Add acrolein (1.0 equiv) dropwise at -78°C. Critical: Maintain temperature below -70°C to prevent polymerization of acrolein.[1][2]

-

Quench: Stir for 1 hour at -78°C, then quench with saturated aqueous NH

Cl. Allow to warm to room temperature. -

Workup: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over MgSO

, and concentrate.[2] -

Purification: Flash chromatography (Hexanes/EtOAc) yields the racemic alcohol as a pale yellow oil.[1][2]

Phase 2: Enzymatic Kinetic Resolution (The Chiral Step)

This is the stereodefining step.[2] Amano Lipase PS selectively acetylates the (S)-enantiomer using vinyl acetate as the acyl donor.[1][2] The (R)-enantiomer is sterically recognized as a "slow" substrate and remains as the free alcohol.[1][2]

Reagents:

-

Amano Lipase PS (immobilized on Celite or diatomaceous earth recommended)[2]

-

Vinyl Acetate (Acyl donor)[2]

-

Solvent: Pentane or Hexane (Non-polar solvents enhance lipase activity)[2]

-

Molecular Sieves (4Å)[2]

Protocol:

-

Setup: Dissolve the racemic alcohol (1.0 equiv) in pentane (0.2–0.5 M concentration).

-

Additives: Add Vinyl Acetate (1.0–2.0 equiv) and Amano Lipase PS (approx. 50–60% w/w relative to substrate).[2] Add activated 4Å molecular sieves to scavenge moisture.[1][2]

-

Incubation: Stir the suspension gently at 30°C . Vigorous stirring may grind the enzyme support; orbital shaking is preferred.[1][2]

-

Monitoring: Monitor by HPLC or Chiral GC. The reaction typically reaches 50% conversion in 24–48 hours.[1][2]

-

Checkpoint: Stop the reaction when the conversion of the (S)-enantiomer to the acetate is complete (approx. 50% total conversion).[2]

-

-

Workup: Filter the mixture through a Celite pad to remove the enzyme. Wash the pad with diethyl ether.[1][2] Concentrate the filtrate.

-

Separation: Perform column chromatography (Silica gel).

Stereochemical Mechanism & Data

Mechanism of Selectivity

Lipases generally follow the Kazlauskas Rule for secondary alcohols.[1][2] However, for this specific substrate, the priority of the tert-butyl ester group versus the vinyl group dictates the nomenclature.[1]

-

Enzyme Preference: Amano PS preferentially acylates the spatial arrangement corresponding to the (S)-enantiomer in this specific CIP (Cahn-Ingold-Prelog) context.[1][2]

-

Result:

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| Yield (Step 1) | 85–90% | High yield aldol condensation.[1][2] |

| Yield (Step 2) | 40–45% | Theoretical max is 50% for resolution.[1][2] |

| Enantiomeric Excess (ee) | >98% | For the isolated (R)-alcohol.[2] |

| Optical Rotation | (c=1.0, CHCl | |

| Key Impurity | Polymerized Acrolein | Avoided by strict temp control (-78°C).[1][2] |

Process Visualization

Synthesis Workflow

Figure 2: Complete process flow from raw materials to enantiopure target.

Comparison of Methods

| Method | Feasibility | Scalability | Enantiopurity |

| Lipase Resolution (Recommended) | High | High | >98% ee |

| Asymmetric Allylation (Brown) | Medium | Low (Cryogenic/Stoichiometric) | 90–95% ee |

| Noyori Hydrogenation | Low | Low | N/A (Substrate Unstable) |

| Chiral Pool (from Amino Acids) | Medium | Medium | High (steps required) |

Expert Insight: While asymmetric hydrogenation is standard for many esters, the instability of the

References

-

Process Development and Scale-up Total Synthesis of Largazole. Source: National Institutes of Health (PMC).[2] Context: Describes the kilogram-scale preparation of the (R)-alcohol via Amano Lipase resolution for the synthesis of the HDAC inhibitor Largazole. URL:[Link]

-

Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone. Source: Frontiers in Chemistry.[1][2] Context: Validates the condensation of acrolein with tert-butyl acetate and subsequent lipase-biocatalyzed enantioselective acetylation.[1][2] URL:[Link]

-

Synthesis and bioactivity of analogues of the marine antibiotic tropodithietic acid. Source: Beilstein Journal of Organic Chemistry.[1][2] Context: Documents the instability of tert-butyl 3-oxopent-4-enoate, confirming why the reduction route is disfavored. URL:[Link][2]

A Spectroscopic Guide to (R)-tert-butyl 3-hydroxypent-4-enoate: Structure Elucidation and Analytical Methodologies

This technical guide provides an in-depth analysis of the spectroscopic properties of (R)-tert-butyl 3-hydroxypent-4-enoate, a valuable chiral building block in organic synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this and similar molecules.

Introduction

(R)-tert-butyl 3-hydroxypent-4-enoate is a chiral molecule of significant interest in the synthesis of complex organic compounds, including active pharmaceutical ingredients. Its stereocenter and versatile functional groups—a hydroxyl group, a terminal alkene, and a tert-butyl ester—make it a strategic starting material. Accurate and comprehensive spectroscopic analysis is paramount to ensure its identity, purity, and stereochemical integrity throughout synthetic campaigns. This guide provides a detailed interpretation of its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (R)-tert-butyl 3-hydroxypent-4-enoate, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of (R)-tert-butyl 3-hydroxypent-4-enoate is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic environment and spin-spin coupling between neighboring protons provides information on the connectivity of the molecule.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.90 | ddd | 1H | H-4 |

| ~5.30 | d | 1H | H-5a (trans) |

| ~5.15 | d | 1H | H-5b (cis) |

| ~4.50 | m | 1H | H-3 |

| ~3.00 | d | 1H | -OH |

| ~2.50 | dd | 1H | H-2a |

| ~2.40 | dd | 1H | H-2b |

| 1.45 | s | 9H | -C(CH₃)₃ |

Note: Predicted data is based on typical chemical shift values for similar functional groups.

Interpretation of the ¹H NMR Spectrum:

-

The vinyl protons (H-4, H-5a, H-5b) are expected in the downfield region (5.0-6.0 ppm) due to the anisotropic effect of the double bond. H-4 will appear as a doublet of doublet of doublets (ddd) due to coupling with H-3 and the two geminal protons on C-5. The terminal vinyl protons, H-5a and H-5b, will appear as doublets.

-

The methine proton on the chiral center (H-3) is adjacent to the hydroxyl group and the vinyl group, and is therefore shifted downfield to approximately 4.50 ppm. It will exhibit a multiplet pattern due to coupling with the protons on C-2 and C-4.

-

The hydroxyl proton (-OH) is expected to be a broad singlet, though its chemical shift and multiplicity can be variable and dependent on concentration and solvent. A deuterium exchange experiment (shaking the sample with D₂O) would confirm this signal as it would disappear from the spectrum.

-

The methylene protons adjacent to the carbonyl group (H-2a and H-2b) are diastereotopic and will appear as two distinct signals, each as a doublet of doublets (dd), due to geminal coupling and coupling with H-3.

-

The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet at approximately 1.45 ppm, a characteristic upfield signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~171.0 | C-1 (C=O) |

| ~140.0 | C-4 (=CH) |

| ~115.0 | C-5 (=CH₂) |

| ~81.0 | -C (CH₃)₃ |

| ~68.0 | C-3 (-CHOH) |

| ~42.0 | C-2 (-CH₂-) |

| ~28.0 | -C(C H₃)₃ |

Note: Predicted data is based on typical chemical shift values for similar functional groups.[1][2]

Interpretation of the ¹³C NMR Spectrum:

-

The carbonyl carbon (C-1) of the ester is the most deshielded and will appear at the downfield end of the spectrum, around 171.0 ppm.[2]

-

The alkene carbons (C-4 and C-5) will be in the range of 115.0-140.0 ppm.

-

The quaternary carbon of the tert-butyl group is expected around 81.0 ppm.

-

The carbon bearing the hydroxyl group (C-3) will be found in the region of 68.0 ppm.

-

The methylene carbon (C-2) will be further upfield at approximately 42.0 ppm.

-

The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal around 28.0 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Functional Group |

| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3080 | Medium | =C-H Stretch (Alkene) |

| ~2980, 2930 | Medium | C-H Stretch (Alkane) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1645 | Medium | C=C Stretch (Alkene) |

| ~1150 | Strong | C-O Stretch (Ester) |

Note: Predicted data is based on typical IR absorption frequencies.[3][4]

Interpretation of the IR Spectrum:

-

A broad and strong absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.[3]

-

The peak at approximately 1730 cm⁻¹ is a strong indicator of the C=O stretching vibration of the tert-butyl ester.[4]

-

The presence of the alkene is confirmed by the =C-H stretch just above 3000 cm⁻¹ (around 3080 cm⁻¹) and the C=C stretch around 1645 cm⁻¹.[3]

-

The aliphatic C-H stretching vibrations of the methylene and tert-butyl groups will appear just below 3000 cm⁻¹.[4]

-

A strong band in the fingerprint region, around 1150 cm⁻¹ , corresponds to the C-O stretching vibration of the ester.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 172 | [M]⁺ (Molecular Ion) |

| 157 | [M - CH₃]⁺ |

| 115 | [M - C₄H₉O]⁺ or [M - OC(CH₃)₃]⁺ |

| 101 | [M - C₄H₉O₂]⁺ or [M - COOC(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Note: The fragmentation pattern is predicted based on the structure of the molecule. The molecular ion peak at m/z 172 may be of low abundance or absent in EI-MS.

Interpretation of the Mass Spectrum:

The fragmentation of (R)-tert-butyl 3-hydroxypent-4-enoate upon electron ionization is expected to proceed through several characteristic pathways:

-

Loss of a methyl group: A peak at m/z 157 would correspond to the loss of a methyl radical from the tert-butyl group.

-

Loss of the tert-butoxy group: Cleavage of the ester C-O bond can lead to the loss of a tert-butoxy radical, resulting in a fragment at m/z 115.

-

McLafferty Rearrangement: While less common for esters with a gamma-hydrogen on a saturated carbon, a McLafferty-type rearrangement could potentially occur.

-

Formation of the tert-butyl cation: A prominent peak at m/z 57 is highly characteristic of compounds containing a tert-butyl group and corresponds to the stable tert-butyl cation.[5]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-tert-butyl 3-hydroxypent-4-enoate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Sample Preparation: As (R)-tert-butyl 3-hydroxypent-4-enoate is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[6][7][8][9]

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.[6]

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of (R)-tert-butyl 3-hydroxypent-4-enoate in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Data Acquisition: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source. The GC will separate the compound from any impurities before it enters the mass spectrometer. A suitable temperature program for the GC oven should be used to ensure good separation and peak shape. The mass spectrometer will scan a mass range of m/z 40-300.[10][11]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of (R)-tert-butyl 3-hydroxypent-4-enoate.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. eng.uc.edu [eng.uc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. eng.uc.edu [eng.uc.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]

- 11. dem.ri.gov [dem.ri.gov]

(R)-tert-butyl 3-hydroxypent-4-enoate commercial availability

Executive Summary

(R)-tert-butyl 3-hydroxypent-4-enoate (CAS: 220861-37-0) is a high-value chiral building block that serves as a critical "linchpin" intermediate in the synthesis of next-generation antibiotics, specifically cyclic boronic acid

Beyond its specific industrial application, this molecule represents a versatile scaffold for asymmetric synthesis. It combines a chemically distinct chiral secondary alcohol , a terminal alkene (ready for functionalization via metathesis or hydroboration), and a tert-butyl ester (providing steric bulk and acid-labile orthogonality).

This guide analyzes the commercial landscape, synthetic production routes, and downstream applications of this compound, providing a self-validating protocol for its integration into research and development workflows.

Chemical Identity & Technical Specifications

Before sourcing, verify the identity and specifications to ensure compatibility with sensitive catalytic cycles.

| Parameter | Specification |

| Chemical Name | (R)-tert-butyl 3-hydroxypent-4-enoate |

| Common Synonyms | tert-butyl (3R)-3-hydroxy-4-pentenoate; Vaborbactam Intermediate 1 |

| CAS Number | 220861-37-0 (Specific (R)-enantiomer) Note: 122763-67-1 refers to the racemate |

| Molecular Formula | C |

| Molecular Weight | 172.22 g/mol |

| Chirality | (R)-configuration (>97% ee typical for commercial grades) |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc; insoluble in water |

| Stability | Acid-sensitive (ester hydrolysis); Oxidation-sensitive (terminal alkene) |

Commercial Landscape

Availability Status

-

Research Scale (mg to 100g): Readily available from specialized chiral building block suppliers (e.g., BLD Pharm, Combi-Blocks, Sigma-Aldrich/MilliporeSigma).

-

Process Scale (kg to MT): Available via contract manufacturing organizations (CMOs). The synthesis is scalable, but bulk inventory is rarely held off-the-shelf due to the specific enantiomeric requirements of downstream buyers.

Supply Chain Considerations

-

Purity Tiers: Most suppliers offer 95% and 97% purity grades. For catalytic applications (e.g., metathesis), the 97% grade is mandatory to minimize catalyst poisoning by trace sulfur or isomeric impurities.

-

Cost Analysis:

-

1g: ~$20 - $50 USD

-

25g: ~$150 - $300 USD

-

Price drops significantly for bulk custom orders.

-

Synthetic Production Routes

Understanding how this molecule is made allows you to anticipate impurity profiles. The commercial route typically avoids enzymatic resolution in favor of Asymmetric Hydrogenation , which offers higher throughput.

Dominant Industrial Route: Noyori Asymmetric Hydrogenation

The synthesis begins with the condensation of tert-butyl acetate and acrolein (or an equivalent) to form the

-

Precursor Formation: tert-Butyl acetate enolate attacks acrolein to yield tert-butyl 3-oxopent-4-enoate .

-

Asymmetric Reduction: The

-keto ester is subjected to hydrogenation using a Ru(II)-BINAP or Ru(II)-SEGPHOS catalyst.-

Selectivity: These catalysts are tuned to reduce the ketone to the alcohol without hydrogenating the terminal alkene.

-

Outcome: High enantiomeric excess (>98% ee) and yield.[1]

-

Visualizing the Synthesis Flow

Figure 1: Industrial synthesis pathway via asymmetric hydrogenation of the beta-keto ester precursor.

Applications & Synthetic Utility

The value of (R)-tert-butyl 3-hydroxypent-4-enoate lies in its role as a divergent intermediate .

A. Case Study: Vaborbactam Synthesis

This molecule is the starting material for Vaborbactam (Vabomere), a cyclic boronic acid beta-lactamase inhibitor. The synthesis demonstrates the molecule's stability and reactivity profile.[2]

-

Protection: The secondary alcohol is protected as a TBS ether (tert-butyldimethylsilyl) to prevent interference during hydroboration.

-

Hydroboration: The terminal alkene undergoes Iridium-catalyzed catalyzed hydroboration with pinacolborane.[3]

-

Homologation: The resulting boronate ester is homologated (Matteson reaction) to extend the carbon chain, eventually cyclizing to form the pharmacophore.

B. General Chiral Pool Utility

-

Metathesis Partner: The terminal alkene is an excellent substrate for Grubbs' catalysts (Cross-Metathesis or RCM) to generate macrocycles.

-

1,3-Diol Synthesis: Hydroboration/oxidation of the alkene yields a chiral 1,3-diol motif, common in polyketide natural products.

-

Orthogonal Deprotection: The tert-butyl ester is stable to basic hydrolysis (saponification) but cleaves readily with TFA/DCM, allowing selective manipulation of the C-terminus.

Visualizing the Vaborbactam Workflow

Figure 2: The critical role of the title compound in the synthesis of Vaborbactam (RPX-7009).

Handling & Safety Protocols

Storage:

-

Temperature: Store at 2-8°C .

-

Atmosphere: Hygroscopic and potentially sensitive to auto-oxidation. Store under Argon or Nitrogen .

-

Container: Tightly sealed glass vials; avoid long-term storage in plastics due to potential leaching into the ester.

Safety (GHS Classifications):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[4]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Work in a fume hood to avoid inhalation of vapors.

References

-

Hecker, S. J., et al. (2015).[5] "Discovery of a Cyclic Boronic Acid

-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases." Journal of Medicinal Chemistry, 58(9), 3682–3692.[5] Link -

Kocieński, P. J. (2019).[6] "Flow Synthesis of Vaborbactam." Synfacts, 15(09), 0958.[6] Link

-

Noyori, R., et al. (1987).

-Keto Carboxylic Esters." Journal of the American Chemical Society, 109(19), 5856–5858. (Foundational methodology for the synthesis). Link -

PubChem. "tert-butyl (R)-3-hydroxypent-4-enoate (CID 10975952)." National Library of Medicine. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 122763-67-1: tert-butyl 3-hydroxypent-4-enoate [cymitquimica.com]

- 3. US20210355143A1 - Simple preparation method for vaborbactam - Google Patents [patents.google.com]

- 4. tert-butyl (R)-3-hydroxypent-4-enoate | C9H16O3 | CID 10975952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. semanticscholar.org [semanticscholar.org]

Technical Safety Protocol: (R)-tert-butyl 3-hydroxypent-4-enoate

High-Purity Handling for Asymmetric Synthesis & Drug Development

Executive Summary & Chemical Identity

Context: (R)-tert-butyl 3-hydroxypent-4-enoate (CAS: 220861-37-0) is a critical chiral building block, widely utilized in the synthesis of HMG-CoA reductase inhibitors (statins) and beta-lactamase inhibitors (e.g., Vaborbactam intermediates).[1] Its value lies in the preservation of the R-stereocenter at the C3 position and the orthogonal reactivity of the tert-butyl ester and terminal alkene.

Operational Philosophy: Safety in handling this compound is twofold: protecting the operator from irritant/corrosive effects and protecting the substrate from hydrolysis, oxidation, or racemization. This guide integrates personnel safety with rigorous quality preservation.[2][3]

| Property | Data |

| CAS Number | 220861-37-0 (R-isomer); 122763-67-1 (racemic) |

| Formula | C9H16O3 |

| Mol.[1][2][3][4][5][6][7][8] Weight | 172.22 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); sparing in water |

| Key Hazards | H318 (Causes serious eye damage), H315 (Skin Irritation) |

Hazard Identification & Risk Assessment

The primary physiological risk is severe ocular damage (H318) and skin irritation (H315). The chemical risk is degradation via acid-catalyzed hydrolysis or radical oxidation of the alkene.

Toxicological Profile

-

Ocular: The ester functionality, combined with the allylic alcohol motif, presents a high risk of corneal damage. Immediate irrigation is the critical response.

-

Dermal: Moderate irritant. Prolonged exposure may cause dermatitis or sensitization.

-

Inhalation: Vapors may cause respiratory tract irritation (H335).[2] High concentrations can induce dizziness due to solvent-like properties.

Chemical Instability Risks

-

Acid Sensitivity: The tert-butyl ester is acid-labile. Exposure to acidic vapors (HCl, TFA) in shared storage can cleave the protecting group, yielding isobutylene and the free carboxylic acid.

-

Peroxidation: The terminal alkene is susceptible to auto-oxidation if stored improperly without stabilizers (e.g., MEHQ), potentially forming explosive peroxides over long durations.

Strategic Handling Protocols

Expert Insight: The integrity of the chiral center is robust under neutral conditions, but the tert-butyl group is the weak link. All handling must exclude moisture and acidic contaminants.

Engineering Controls

-

Primary Containment: All transfers must occur within a certified Chemical Fume Hood (face velocity > 0.5 m/s).

-

Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress and auto-oxidation.

Transfer Methodology (The "Dry" Protocol)

To maintain anhydrous conditions and prevent exposure:

-

Purge: Flush the receiving vessel with dry Nitrogen for 5 minutes.

-

Equip: Use a gas-tight glass syringe with a long needle (or cannula for volumes >50mL). Do not use plastic syringes for long-term contact, as the ester may leach plasticizers.

-

Transfer: Withdraw the liquid under positive pressure. Avoid creating bubbles which can aerosolize the compound.

-

Seal: Immediately seal the source container with Parafilm or a fresh septum.

Storage Architecture

-

Temperature: Store at 2°C to 8°C .

-

Segregation: Isolate from strong acids (Nitric, Sulfuric, HCl) and strong oxidizers.

-

Stabilization: Check the Certificate of Analysis (CoA) for stabilizers like MEHQ (4-methoxyphenol). If present, ensure storage does not freeze the stabilizer out of solution.

Visualized Workflows

Quality & Integrity Preservation

This workflow ensures that the compound entering your reaction is chemically and stereochemically pure.

Figure 1: Decision logic for maintaining enantiomeric excess and chemical purity from receipt to reaction.

Emergency Response Matrix

Immediate actions required upon exposure events.

Figure 2: Triage protocols for ocular, dermal, and environmental incidents.

Waste Management & Disposal

Self-Validating Disposal System: Never assume the waste stream. Validate the pH and organic content before disposal.

-

Categorization: Classify as Non-Halogenated Organic Waste .

-

Quenching: If the material was used in a reaction with reactive species (e.g., hydrides), quench carefully before adding to the waste drum.

-

Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream has become acidic.

-

Labeling: Explicitly mark "Flammable" and "Irritant".

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975952, tert-butyl (R)-3-hydroxypent-4-enoate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: tert-butyl 3-hydroxypent-4-enoate.[1][4] Retrieved from [Link]

Sources

- 1. tert-butyl (R)-3-hydroxypent-4-enoate | C9H16O3 | CID 10975952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Tert-butyl 3-hydroxypent-4-enoate | C9H16O3 | CID 11769016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 122763-67-1: tert-butyl 3-hydroxypent-4-enoate [cymitquimica.com]

- 6. 122763-67-1 | tert-Butyl 3-hydroxypent-4-enoate - AiFChem [aifchem.com]

- 7. tert-Butyl 3-hydroxypent-4-enoate - CAS:122763-67-1 - Sunway Pharm Ltd [3wpharm.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

The Chiral Architecture of tert-Butyl 3-hydroxypent-4-enoate: Synthesis, Resolution, and Applications in Advanced Therapeutics

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Molecular Architecture and Strategic Utility

In the landscape of modern asymmetric synthesis, tert-butyl 3-hydroxypent-4-enoate (C9H16O3) has emerged as a highly privileged C5 chiral building block. Its structural architecture provides three orthogonal sites of reactivity, making it an indispensable intermediate in the total synthesis of complex natural products and next-generation pharmaceuticals[1].

The strategic utility of this molecule lies in its specific functional groups:

-

Terminal Alkene (C4-C5): Serves as a versatile handle for regioselective hydroboration, cross-metathesis, or oxidative cleavage.

-

Chiral Secondary Hydroxyl (C3): Dictates the stereochemical outcome of downstream transformations and serves as a site for directed functionalization or protection.

-

tert-Butyl Ester (C1): Provides critical steric shielding during enolate formations, prevents premature lactonization, and offers orthogonal deprotection (acid-labile) compared to standard base-labile esters.

Quantitative Physicochemical Profile

To establish a baseline for process chemistry, the physical and stereochemical properties of the molecule are summarized below.

| Property / Attribute | Specification |

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

| Racemic CAS Number | 122763-67-1 |

| (R)-Enantiomer CAS | 220861-37-0 |

| (S)-Enantiomer CAS | 1040390-31-5 |

| Density (Predicted) | 0.992 ± 0.06 g/cm³ |

| Boiling Point (Predicted) | 238.1 ± 20.0 °C |

| LogP | 1.265 |

Synthesis and Enzymatic Resolution Mechanics

While asymmetric aldol additions can directly yield the chiral product, they often require stoichiometric amounts of expensive chiral auxiliaries. For process-scale manufacturing, the industry standard is a two-stage approach: the synthesis of the racemic β-hydroxy ester followed by a highly efficient, lipase-mediated kinetic resolution [2].

Protocol: Synthesis of Racemic (±)-tert-butyl 3-hydroxypent-4-enoate

Mechanistic Rationale: This step utilizes a directed aldol reaction. Lithium diisopropylamide (LDA) is used to generate the kinetically favored lithium enolate of tert-butyl acetate. The bulky tert-butyl group prevents self-condensation. Acrolein (propenal) is then introduced as the electrophile.

Step-by-Step Methodology:

-

Enolate Generation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at 0 °C, add n-BuLi (1.1 eq, 1.6 M in hexanes) dropwise. Stir for 30 minutes to ensure complete LDA formation.

-

Ester Addition: Cool the reactor to −78 °C. Add tert-butyl acetate (1.0 eq) dropwise over 2 hours. The slow addition prevents localized heating and suppresses Claisen condensation. Stir for 1 hour.

-

Electrophilic Trapping: Add acrolein (1.0 eq) dropwise. Maintain the reaction at −78 °C for 1 hour to ensure complete conversion, then allow it to slowly warm to room temperature.

-

Quenching & Isolation: Quench the reaction with saturated aqueous NH4Cl to protonate the lithium alkoxide. Extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo. The crude racemic product can be used directly in the resolution step.

Protocol: Lipase-Mediated Kinetic Resolution

Mechanistic Rationale: Amano Lipase PS (from Burkholderia cepacia) exhibits profound stereospecificity. Its active site selectively accommodates the (S)-enantiomer for transesterification. Vinyl acetate is chosen as the acyl donor because the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde and evaporates. This renders the acylation strictly irreversible, driving the reaction to >99% enantiomeric excess (ee)[2].

Step-by-Step Methodology:

-

System Preparation: Dissolve the racemic tert-butyl 3-hydroxypent-4-enoate in pentane. Causality note: Pentane is highly volatile, allowing for low-temperature solvent removal that prevents thermal degradation of the ester.

-

Reagent Addition: Add Amano Lipase PS (approx. 0.6 g per gram of substrate) and activated 4Å molecular sieves. Causality note: Molecular sieves scavenge trace water, preventing the enzyme from hydrolyzing the newly formed acetate or the tert-butyl ester.

-

Transesterification: Add vinyl acetate (1.0 eq). Stir the heterogeneous mixture at 30 °C for 24 hours.

-

In-Process Control: Monitor the reaction via chiral HPLC (e.g., CHIRALPAK AD column) until the (R)-alcohol reaches >99% ee.

-

Separation: Filter the mixture through a Celite pad to remove the enzyme and sieves. Concentrate the filtrate.

-

Purification: Separate the unreacted (R)-tert-butyl 3-hydroxypent-4-enoate (free alcohol) from the (S)-tert-butyl 3-acetoxypent-4-enoate via silica gel chromatography (eluting with 10–20% ethyl acetate in hexanes).

If the (S)-enantiomer is the desired target, the (S)-acetate is subjected to mild saponification (K2CO3 in MeOH at 0 °C for 30 min) to yield the pure (S)-alcohol without racemization [2].

Workflow of the Lipase-Mediated Kinetic Resolution separating (R) and (S) enantiomers.

Applications in Advanced Therapeutics

The isolated enantiomers of tert-butyl 3-hydroxypent-4-enoate are foundational to several high-profile drug development programs.

Vaborbactam: Conquering Antimicrobial Resistance

Vaborbactam is the first FDA-approved cyclic boronic acid β-lactamase inhibitor, designed to combat carbapenem-resistant Enterobacteriaceae (CRE) [3]. The synthesis of Vaborbactam relies exclusively on (R)-tert-butyl 3-hydroxypent-4-enoate .

Mechanistic Pathway: The (R)-enantiomer's C3 hydroxyl group is first protected using a tert-butyldimethylsilyl (TBS) group. The critical transformation is the regioselective hydroboration of the terminal alkene. Using an iridium catalyst ([Ir(COD)Cl]2) and pinacolborane, the boron atom is installed exclusively at the C5 terminal carbon. The pre-existing (R)-stereocenter at C3 ultimately dictates the spatial orientation required for the drug to perfectly dock into the active site of serine β-lactamases [3]. Following Matteson homologation to extend the carbon chain, deprotection and cyclization yield the active cyclic boronic acid pharmacophore.

Synthetic pathway of Vaborbactam utilizing the (R)-enantiomer as the chiral foundation.

Largazole and Pinnatoxin A

Beyond antibacterial agents, the molecule is vital in oncology and marine toxin synthesis:

-

Largazole: A potent marine-derived Class I Histone Deacetylase (HDAC) inhibitor with significant osteogenic and anti-cancer activity. The synthesis of its β-hydroxy carboxylic acid moiety utilizes the (S)-enantiomer of tert-butyl 3-hydroxypent-4-enoate, which is coupled with an α,β-epoxy aldehyde via N-heterocyclic carbene (NHC) mediated acylation [2].

-

Pinnatoxin A: In a masterclass of divergent synthesis, Lu & Zakarian (2007) utilized both the (R) and (S) enantiomers obtained from the enzymatic resolution to construct the opposing termini of Pinnatoxin A's complex tricyclic B,C,D-dispiroketal fragment. The terminal alkenes of both fragments were subsequently joined via Ring-Closing Metathesis (RCM) using a Grubbs second-generation catalyst [4].

Conclusion

tert-Butyl 3-hydroxypent-4-enoate exemplifies the power of precision building blocks in organic synthesis. By combining scalable racemic synthesis with highly selective enzymatic resolution, chemists can access both enantiomers with >99% ee. Whether serving as the backbone for the boronic acid pharmacophore in Vaborbactam or the macrocyclic core of Largazole, its orthogonal reactivity profile ensures its continued prominence in the development of next-generation therapeutics.

References

-

Tert-butyl 3-hydroxypent-4-enoate | C9H16O3 | CID 11769016 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor Source: PubMed Central (PMC) - NIH URL:[Link]

-

Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition: Vaborbactam Source: PubMed Central (PMC) - NIH URL:[Link]

-

Phycotoxins: Chemistry and Biochemistry [2 ed.] Source: DOKUMEN.PUB (Citing Lu & Zakarian, 2007) URL:[Link]

Synthesis and Applications of (R)-tert-Butyl 3-hydroxypent-4-enoate: A Comprehensive Technical Guide

Executive Summary

The synthesis of complex chiral molecules—ranging from marine-derived histone deacetylase (HDAC) inhibitors to nematode signaling factors—relies heavily on versatile, enantiopure building blocks. (R)-tert-butyl 3-hydroxypent-4-enoate is a highly prized chiral intermediate featuring three orthogonal functional handles: an acid-labile tert-butyl ester, a stereodefined secondary alcohol, and a terminal alkene[1]. This whitepaper details the retrosynthetic logic, comparative methodologies, and field-proven protocols for synthesizing this critical starting material, focusing on a highly scalable enzymatic kinetic resolution (EKR) pathway[2].

Retrosynthetic Logic & Strategic Importance

The architectural value of (R)-tert-butyl 3-hydroxypent-4-enoate lies in its precise functional group orthogonality:

-

tert-Butyl Ester: Provides robust steric shielding and stability against nucleophilic attack or basic conditions during downstream transformations (e.g., cross-metathesis or macrocyclization). It is cleanly cleaved under mild acidic conditions (e.g., TFA) without disturbing sensitive moieties[3].

-

Terminal Alkene: Serves as a prime handle for olefin cross-metathesis, epoxidation, or oxidative cleavage, allowing for rapid chain elongation[1].

-

Chiral Hydroxyl Group: Directs further stereoselective reactions and serves as a crucial attachment point for esterification or etherification[2].

This building block is foundational in the total synthesis of Largazole (a potent Class I HDAC inhibitor)[2], Ascarosides (C. elegans signaling molecules), and Rhamnolipid HAAs (biosurfactants)[1].

Synthesis Workflows and Mechanistic Causality

While asymmetric hydrogenation of tert-butyl 3-oxopent-4-enoate using Noyori-type Ruthenium catalysts is a viable route, the Biocatalytic Kinetic Resolution pathway remains the industry standard for scale-up due to its operational simplicity, avoidance of heavy metals, and ambient operating conditions[2].

The Aldol Condensation (Racemic Synthesis)

The sequence begins with the formation of racemic (RS)-tert-butyl 3-hydroxypent-4-enoate. This is achieved via a directed cross-aldol condensation between tert-butyl acetate and acrolein[2].

-

Causality of Reagents: Lithium diisopropylamide (LDA) is utilized as a bulky, non-nucleophilic base to quantitatively generate the kinetic enolate of tert-butyl acetate.

-

Causality of Temperature: The reaction must be strictly maintained at -78 °C. Acrolein is highly electrophilic and prone to rapid, exothermic polymerization. Cryogenic conditions suppress this side reaction and prevent the self-condensation of the ester enolate[2].

Enzymatic Kinetic Resolution (EKR)

The racemate is resolved using Amano Lipase PS (from Burkholderia cepacia) with vinyl acetate as the acyl donor[2].

-

Causality of the Biocatalyst: The active site of Lipase PS features a stereospecific hydrophobic pocket that perfectly accommodates the (S)-enantiomer of the secondary alcohol. The (R)-enantiomer experiences a steric mismatch and remains unreacted[1].

-

Causality of the Acyl Donor: Vinyl acetate is critical because the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This thermodynamic sink renders the transesterification strictly irreversible, driving the reaction to completion.

Workflow for the synthesis of (R)-tert-butyl 3-hydroxypent-4-enoate via enzymatic resolution.

Quantitative Data: Strategy Comparison

| Synthesis Strategy | Key Reagents / Catalysts | Enantiomeric Excess (ee) | Scalability | Environmental & Cost Impact |

| Enzymatic Kinetic Resolution | Amano Lipase PS, Vinyl Acetate | > 95% | Excellent (Multi-kg) | Low: Mild conditions, renewable biocatalyst, easy separation[2]. |

| Asymmetric Hydrogenation | RuCl₂[(R)-BINAP], H₂ gas | 90 - 98% | Good | High: Requires toxic heavy metals, specialized high-pressure reactors. |

| Chiral Pool Synthesis | D-Malic Acid derivatives | > 99% | Moderate | High: Lengthy multi-step sequences, poor atom economy. |

Experimental Protocols

The following protocols represent a self-validating system. The vast difference in polarity between the resulting (R)-alcohol and the (S)-acetate ensures that reaction progress can be easily monitored via TLC, and purification is highly efficient.

Protocol A: Synthesis of (RS)-tert-Butyl 3-hydroxypent-4-enoate[2]

-

Enolate Generation: To a flame-dried flask under nitrogen, add diisopropylamine (1.1 equiv) and anhydrous THF (0.6 M). Cool the solution to 0 °C.

-

Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise over 2 hours. Stir for an additional 30 minutes at 0 °C to ensure complete formation of LDA.

-

Ester Addition: Cool the reaction mixture to -78 °C. Add tert-butyl acetate (1.0 equiv) dropwise over 2 hours. Stir for 1 hour at -78 °C.

-

Electrophile Addition: Add freshly distilled acrolein (1.0 equiv) dropwise. Critical Step: Acrolein must be added slowly to prevent thermal spikes and polymerization.

-

Completion & Quench: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl.

-

Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude racemic product can be used directly in the next step.

Protocol B: Biocatalytic Resolution to (R)-tert-Butyl 3-hydroxypent-4-enoate[2]

-

Reaction Setup: Dissolve the crude (RS)-tert-butyl 3-hydroxypent-4-enoate (1.0 equiv) in pentane (0.3 M). Note: Non-polar solvents like pentane enhance the rigidity of the lipase, maximizing enantioselectivity.

-

Catalyst Addition: Sequentially add Amano Lipase PS (approx. 0.6 g per gram of substrate), 4 Å molecular sieves (1 g per gram of substrate), and vinyl acetate (1.0 equiv).

-

Causality: 4 Å molecular sieves are mandatory. They scavenge trace moisture that would otherwise cause competitive hydrolysis of the vinyl acetate or the newly formed ester, thereby destroying the atom economy of the acyl transfer.

-

-

Incubation: Stir the suspension vigorously at 30 °C for 24 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The (S)-acetate will elute significantly faster (higher Rf) than the highly polar (R)-alcohol.

-

Isolation: Filter the mixture through a pad of Celite to remove the enzyme and sieves. Wash the filter cake thoroughly with diethyl ether.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography (gradient elution: 10–20% ethyl acetate in hexanes). The (R)-tert-butyl 3-hydroxypent-4-enoate is isolated as a colorless oil (typically ~41-45% yield, representing near-perfect theoretical recovery of the enantiomer)[2].

Logical and thermodynamic mechanism of the Amano Lipase PS-catalyzed kinetic resolution.

References

-

Bowers, A., et al. "Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor." Organic Process Research & Development / NIH PubMed Central. Available at:[Link]

-

Coss, et al. "Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids." Frontiers in Chemistry. Available at:[Link]

-

Papadopoulos, A., et al. "Oxone-Mediated Oxidative Cleavage of β-Keto Esters and 1,3-Diketones to α-Keto Esters and 1,2-Diketones in Aqueous Medium." The Journal of Organic Chemistry / ACS Publications. Available at:[Link]

Sources

- 1. Frontiers | Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids [frontiersin.org]

- 2. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Methodological & Application

Asymmetric synthesis using (R)-tert-butyl 3-hydroxypent-4-enoate

Application Note: Asymmetric Synthesis & Divergent Functionalization using (R)-tert-butyl 3-hydroxypent-4-enoate

Abstract

This technical guide details the handling, synthesis, and strategic application of (R)-tert-butyl 3-hydroxypent-4-enoate (CAS 220861-37-0) . As a chiral homoallylic alcohol featuring a terminal alkene and an acid-labile tert-butyl ester, this building block serves as a linchpin in the stereoselective construction of 1,3-polyols , statine side-chains , and macrolide antibiotics . This note moves beyond standard literature to provide optimized protocols for its generation via Noyori hydrogenation and its downstream utilization in substrate-controlled iodolactonization and cross-metathesis.

Structural Analysis & Reactivity Profile

The utility of (R)-tert-butyl 3-hydroxypent-4-enoate stems from its orthogonal functionality. It possesses three distinct reactive sites that allow for "chemo-differentiated" synthesis.

-

Site A (Secondary Alcohol): Established via asymmetric catalysis; acts as a directing group for subsequent functionalization (e.g., 1,3-syn induction).

-

Site B (Terminal Alkene): A handle for chain extension via Cross-Metathesis (CM), Hydroboration, or Iodolactonization.

-